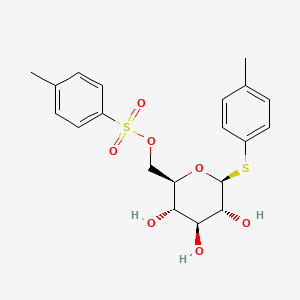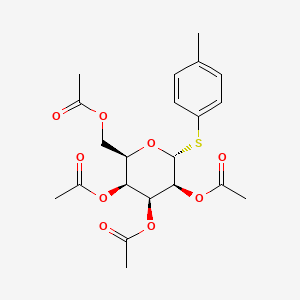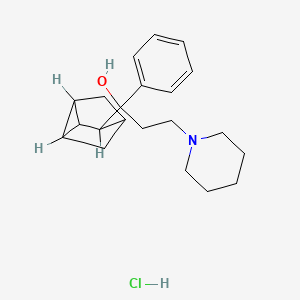
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is a chemical compound with the molecular formula C13H16Cl3NO8 and a molecular weight of 420.63 g/mol . It is a derivative of xylopyranose, a sugar molecule, and is commonly used in organic synthesis, particularly in glycosylation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of acetic anhydride and a base such as pyridine for acetylation, and trichloroacetonitrile in the presence of a base like potassium carbonate for the formation of the trichloroacetimidate .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. It can also participate in substitution reactions where the trichloroacetimidate group is replaced by other nucleophiles .
Common Reagents and Conditions
Glycosylation Reactions: Typically involve the use of Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate as catalysts.
Substitution Reactions: Common nucleophiles include alcohols, thiols, and amines, often under mild acidic or basic conditions.
Major Products
The major products of these reactions are glycosides, where the xylopyranosyl moiety is linked to another molecule via a glycosidic bond. The specific product depends on the nucleophile used in the reaction .
Aplicaciones Científicas De Investigación
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is widely used in scientific research, particularly in the field of carbohydrate chemistry. Its applications include:
Synthesis of Glycosides: Used as a glycosyl donor in the synthesis of various glycosides, which are important in biological and medicinal chemistry.
Drug Development: Plays a role in the synthesis of antiviral and anticancer agents by facilitating the formation of glycosidic bonds.
Biological Studies: Used in the study of glycosylation processes and the role of carbohydrates in biological systems.
Mecanismo De Acción
The mechanism of action of 2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate involves the activation of the trichloroacetimidate group, which facilitates the transfer of the xylopyranosyl moiety to a nucleophile. This process is typically catalyzed by a Lewis acid, which activates the trichloroacetimidate group, making it more susceptible to nucleophilic attack . The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4-Tri-O-acetyl-alpha-D-xylopyranosyl bromide: Another glycosyl donor used in similar glycosylation reactions.
2,3,4-Tri-O-acetyl-beta-D-xylopyranosyl azide: Used in click chemistry for the synthesis of glycosides.
Uniqueness
2,3,4-tri-O-acetyl-d-xylopyranosyl trichloroacetimidate is unique due to its high reactivity and selectivity in glycosylation reactions. The trichloroacetimidate group provides a stable yet reactive intermediate that facilitates efficient glycosyl transfer, making it a preferred choice in synthetic carbohydrate chemistry .
Propiedades
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl3NO8/c1-5(18)22-8-4-21-11(25-12(17)13(14,15)16)10(24-7(3)20)9(8)23-6(2)19/h8-11,17H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGHJYXWJQCCPK-GZBOUJLJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=N)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3R,4S,5R)-3,5,6-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8220808.png)


![[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-6-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220838.png)

![Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-](/img/structure/B8220858.png)




